molecular formula C18H18O4 B15052054 Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate

Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate

Cat. No.: B15052054
M. Wt: 298.3 g/mol
InChI Key: UOGFHXZTBUQLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C18H18O4 It is known for its unique structure, which includes a methoxy group, a phenoxyprop-1-en-1-yl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate typically involves the esterification of 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory diseases and neurodegenerative disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in inflammation and cell proliferation . This inhibition can lead to reduced expression of pro-inflammatory cytokines and other inflammatory markers .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares a similar structure and has been studied for its anti-inflammatory properties.

    Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Another structurally related compound used in organic synthesis.

Uniqueness

Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable candidate for further research and potential therapeutic applications .

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 2-methoxy-6-(3-phenoxyprop-1-enyl)benzoate

InChI

InChI=1S/C18H18O4/c1-20-16-12-6-8-14(17(16)18(19)21-2)9-7-13-22-15-10-4-3-5-11-15/h3-12H,13H2,1-2H3

InChI Key

UOGFHXZTBUQLOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.